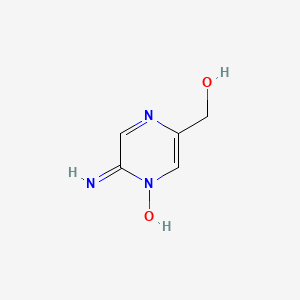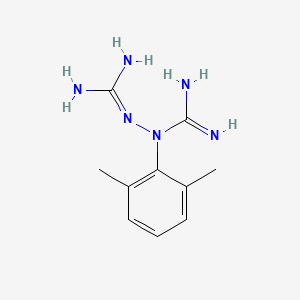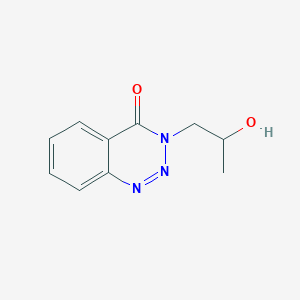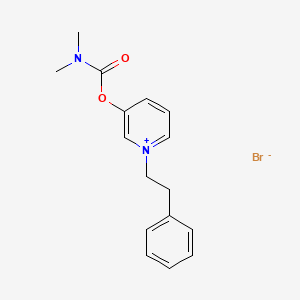
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a quaternary ammonium compound with a pyridinium core, which contributes to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide typically involves the reaction of 3-hydroxy-1-phenethylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
化学反应分析
Types of Reactions
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can lead to the formation of secondary amines
Substitution: Nucleophilic substitution reactions, especially at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated pyridinium compounds
科学研究应用
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its effects on enzyme activity and cellular processes
Medicine: Investigated for potential therapeutic uses, including as an acetylcholinesterase inhibitor
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide increases the concentration of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis .
相似化合物的比较
Similar Compounds
Pyridostigmine bromide: Another acetylcholinesterase inhibitor with a similar structure but different pharmacokinetics.
Neostigmine bromide: Similar in function but with a different molecular structure and clinical applications.
Uniqueness
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its phenethyl group enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor compared to other similar compounds.
属性
CAS 编号 |
69440-48-8 |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC 名称 |
[1-(2-phenylethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-17(2)16(19)20-15-9-6-11-18(13-15)12-10-14-7-4-3-5-8-14;/h3-9,11,13H,10,12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
DTEDNUSHEZSSJN-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CCC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


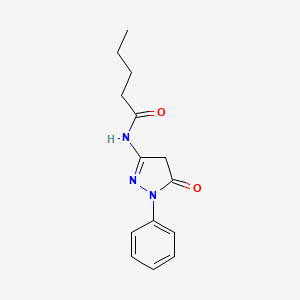
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
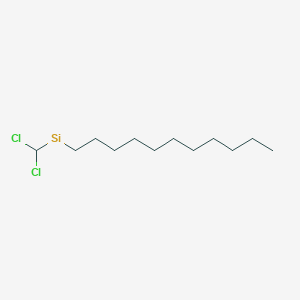
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
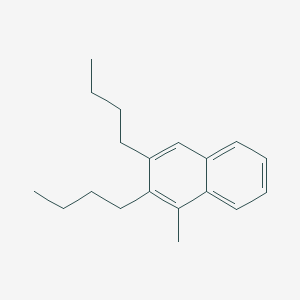
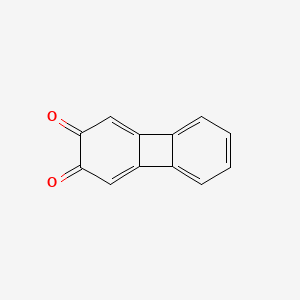
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
